Thianthrene 5-oxide
Description
Historical Context and Significance of Thianthrene (B1682798) Derivatives in Organic Chemistry
Thianthrene and its derivatives have a rich history in organic chemistry. smolecule.com Thianthrene itself is a sulfur-containing heterocyclic aromatic compound composed of two benzene (B151609) rings fused to a central 1,4-dithiin ring. ontosight.airsc.org Early research into thianthrene derivatives laid the groundwork for understanding the reactivity of sulfur-containing heterocycles. smolecule.com Over the years, the synthesis of various thianthrene derivatives has been explored, involving reactions like substitution and coupling to modify the core structure. ontosight.ai These derivatives have found applications in diverse fields, including materials science and pharmaceuticals, owing to their unique electronic and optical properties. ontosight.aiontosight.ai The study of their redox behavior, particularly the formation of radical cations and dications, has been a subject of significant interest. rsc.org
Unique Structural Features of Thianthrene 5-oxide and its Chemical Behavior
The defining feature of this compound is the presence of a sulfoxide (B87167) group on the thianthrene framework. ontosight.ai This modification from the parent thianthrene structure, which has two sulfide (B99878) groups, introduces polarity and significantly influences the molecule's reactivity. ontosight.ai The molecule possesses a non-planar, butterfly-like conformation, and the stereoisomers of this compound can interconvert through ring-inversion. smolecule.comresearchgate.net
The dual reactivity of this compound is central to its utility in chemical research. It has both a sulfide group, which is susceptible to attack by electrophilic oxidants, and a sulfoxide group, which can be oxidized by nucleophilic oxidants. acs.org This characteristic allows it to serve as a probe to distinguish between different types of oxidizing agents in chemical reactions. smolecule.comacs.org For instance, its reaction with an electrophilic oxidant will preferentially yield the 5,10-dioxide, whereas a nucleophilic oxidant will lead to the 5,5-dioxide. smolecule.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₈OS₂ nih.govsigmaaldrich.com |
| Molecular Weight | 232.32 g/mol sigmaaldrich.comnist.gov |
| CAS Number | 2362-50-7 nih.govsigmaaldrich.com |
| Melting Point | 141-143 °C orgsyn.org |
| Appearance | Powder sigmaaldrich.com |
| IUPAC Name | This compound nih.gov |
This table was generated based on data from multiple sources.
Overview of Key Research Areas in this compound Chemistry
The unique reactivity of this compound has positioned it as a valuable tool in several key areas of chemical research.
One of the most significant applications is in the study of reaction mechanisms, particularly in oxidation chemistry. smolecule.com Its ability to differentiate between electrophilic and nucleophilic oxidants has provided crucial insights into the mechanisms of various chemical and biological oxidation processes. smolecule.comacs.org For example, it has been employed to investigate the nature of oxidizing species in hemoproteins like cytochrome P450. smolecule.com
Another major area of research is its use in C-H functionalization reactions. smolecule.com this compound has been utilized as a reagent for the direct introduction of a thianthrene group onto aromatic compounds, a process known as thianthrenation. smolecule.com This method offers high selectivity for electron-rich arenes and provides a pathway to valuable synthetic intermediates. smolecule.com
Furthermore, the photophysical properties of thianthrene derivatives, including the 5-oxide, are being explored. chinesechemsoc.org The oxidation state of the sulfur atoms can be tuned to modulate the room-temperature phosphorescence of these compounds, which has potential applications in materials science, such as for the development of organic light-emitting diodes (OLEDs). ontosight.aichinesechemsoc.org
Table 2: Key Research Findings Involving this compound
| Research Area | Key Finding | Significance |
| Mechanistic Probe | Distinguishes between electrophilic and nucleophilic oxidants based on the oxidation product (5,10-dioxide vs. 5,5-dioxide). smolecule.com | Provides insight into the electronic character and mechanisms of various oxidizing agents and enzymatic reactions. smolecule.com |
| C-H Functionalization | Acts as a reagent for the selective thianthrenation of electron-rich aromatic compounds. smolecule.com | Offers a direct method for creating complex molecules from simple hydrocarbon precursors. smolecule.com |
| Materials Science | The degree of oxidation of the sulfur atoms in thianthrene derivatives can be used to tune their photophysical properties, including room-temperature phosphorescence. chinesechemsoc.org | Enables the design of new organic materials with specific light-emitting properties for applications like OLEDs. ontosight.aichinesechemsoc.org |
This table was generated based on data from multiple sources.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thianthrene 5-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8OS2/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVGTLXTOJKHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)SC3=CC=CC=C3S2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178293 | |
| Record name | Thianthrene 5-oxide | |
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Molecular Weight |
232.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2362-50-7 | |
| Record name | Thianthrene, 5-oxide | |
| Source | CAS Common Chemistry | |
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| Record name | Thianthrene 5-oxide | |
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| Record name | Thianthrene, 5-oxide | |
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| Record name | Thianthrene 5-oxide | |
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| Record name | 5lambda4-thianthren-5-one | |
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Synthesis and Derivatization of Thianthrene 5 Oxide
Established Synthetic Methodologies for Thianthrene (B1682798) 5-oxide
The primary route to thianthrene 5-oxide involves the selective oxidation of the parent thianthrene molecule. Additionally, methods for constructing the thianthrene skeleton itself, such as Thia-APEX reactions and nucleophilic aromatic substitution, provide the foundational structures that can be subsequently oxidized.
The direct oxidation of thianthrene is the most common method for preparing this compound. wikipedia.org The key challenge in this transformation is to control the reaction to favor the formation of the monosulfoxide over more highly oxidized products like dioxides and trioxides. mit.edunih.gov This requires careful selection of oxidants, reaction conditions, and, in some cases, catalytic systems.
A variety of oxidizing agents have been employed for the synthesis of this compound, each with specific reaction conditions to optimize yield and selectivity.
m-Chloroperoxybenzoic acid (mCPBA): This peracid is a common reagent for the selective oxidation of sulfides. In a typical procedure, mCPBA is dissolved in a solvent like dichloromethane (B109758) and added to a solution of thianthrene. The reaction is often conducted in an ice water bath for a controlled period, for instance, one hour, to prevent over-oxidation. chinesechemsoc.org Subsequent workup with a saturated sodium bicarbonate solution neutralizes the acidic byproduct, m-chlorobenzoic acid. chinesechemsoc.org The crude product is then purified, commonly by column chromatography, to yield this compound. chinesechemsoc.org
Iron(III) Nitrate (B79036) Nonahydrate: An efficient and inexpensive method involves a bromide-catalyzed oxidation using iron(III) nitrate nonahydrate in mildly acidic conditions. semanticscholar.org A procedure outlined in Organic Syntheses involves charging a flask with thianthrene, dichloromethane (DCM), sodium bromide, acetic acid, and iron(III) nitrate nonahydrate. orgsyn.org The mixture is stirred vigorously at room temperature for several hours. orgsyn.org This method has been adapted for mechanochemical synthesis in a ball mill, which can lead to excellent yields and significantly reduced reaction times, from hours to under 80 minutes. semanticscholar.org
Hydrogen Peroxide: While hydrogen peroxide (H₂O₂) can be used, controlling the reaction to yield the monosulfoxide requires careful management of conditions. For instance, the synthesis of more oxidized species like thianthrene-5,5,10-trioxide (3OTA) involves reacting thianthrene with 30% H₂O₂ in acetic acid at elevated temperatures (120 °C) for several hours. chinesechemsoc.org Achieving selective monosulfoxide formation often involves using trifluoroacetic acid as a solvent, which enhances the electrophilic character of the oxidant and increases selectivity for the sulfoxide (B87167). researchgate.net
Diazonium Salts: The oxidation of thianthrene to this compound can also be accomplished using diazonium salts, highlighting another class of reagents for this transformation. acs.org
Peracids (General): this compound itself is a useful probe for studying the electronic character of various oxygen-transfer agents, including different peroxy acids. acs.org The oxidation of this compound with peroxy acids is influenced by factors such as hydrogen bonding. acs.org
The following table summarizes typical conditions for the oxidation of thianthrene to this compound.
Table 1: Selected Oxidants and Reaction Conditions for this compound Synthesis| Oxidant | Catalyst / Additive | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| m-Chloroperoxybenzoic acid (mCPBA) | None | Dichloromethane | Ice water bath | 1 h | 68% chinesechemsoc.org |
| Iron(III) nitrate nonahydrate | Sodium bromide, Acetic acid | Dichloromethane | 25 °C | 4 h | 81% orgsyn.org |
Oxidation of Thianthrene
Catalytic Approaches
To improve efficiency, selectivity, and sustainability, catalytic methods for thianthrene oxidation have been explored.
Metal-Organic Frameworks (MOFs): MOFs have gained attention as heterogeneous catalysts for liquid-phase selective oxidation reactions using environmentally benign oxidants like aqueous hydrogen peroxide. researchgate.net Zirconium-based MOFs, such as UiO-66, have been studied for the oxidation of this compound, demonstrating the potential of these porous crystalline materials in catalyzing such transformations. researchgate.net The confined spaces and tunable active sites within MOFs can influence catalytic performance. researchgate.net
Titanium Complexes: Titanium(IV) complexes, such as titanium tetrachloride (TiCl₄), can act as Lewis acids and interact with thianthrene. While this interaction can lead to the oxidation of thianthrene to its cation radical, it can also result in the formation of molecular coordination complexes. acs.orgresearchgate.net The reaction between TiCl₄ and thianthrene in toluene (B28343), for example, produces an EPR spectrum indicating the formation of the thianthrene cation radical, though the isolated product is a dinuclear titanium complex. acs.org This demonstrates the dual role of such Lewis acids in competing coordination and oxidation pathways. acs.orgacs.org The field of titanium redox catalysis leverages the ability of titanium complexes to promote single-electron transfer processes, which is relevant for the oxidation of sulfur-containing compounds. diva-portal.orgusp.br
Controlling the degree of oxidation is paramount to selectively synthesize this compound (a monosulfoxide) while avoiding the formation of thianthrene 5,5-dioxide and thianthrene 5,10-dioxide (disulfoxides), as well as the trioxide and tetraoxide. mit.educhinesechemsoc.org
The selectivity is highly dependent on the nature of the oxidant. This compound has been used as a mechanistic probe to differentiate between oxidizing species. nih.gov Electrophilic oxidants tend to attack the sulfide (B99878) sulfur, converting this compound into thianthrene 5,10-dioxide. nih.gov Conversely, nucleophilic oxidants attack the sulfoxide sulfur, leading to the formation of thianthrene 5,5-dioxide. nih.gov
Key strategies for controlling selectivity include:
Stoichiometry: Carefully controlling the molar ratio of the oxidant to thianthrene is a primary method. For instance, using approximately one equivalent of mCPBA favors the formation of the monosulfoxide (1OTA), whereas a 2:1 molar ratio leads to the disulfoxide (2OTA). chinesechemsoc.org
Reaction Conditions: Lower temperatures and shorter reaction times are generally employed to prevent over-oxidation. chinesechemsoc.orgsemanticscholar.org
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the oxidant. Using trifluoroacetic acid with hydrogen peroxide, for example, can enhance the selectivity for sulfoxide formation over sulfone. researchgate.net
Catalyst Design: In catalytic systems, the structure of the catalyst, such as the pore environment in a MOF, can provide steric hindrance or electronic effects that favor the formation of the monosulfoxide. researchgate.net
The exhaustive oxidation to thianthrene-5,5,10,10-tetraoxide is more straightforward and can be achieved with strong oxidants like hydrogen peroxide in acetic acid, as regioselectivity is not a concern. mit.edu The synthesis of intermediate oxides, particularly the monosulfoxide, requires a more nuanced approach. mit.edu
Annulative π-extension (APEX) reactions represent a powerful strategy for synthesizing complex polycyclic aromatic compounds. The "Thia-APEX" variant has been developed for the one-step synthesis of π-extended thianthrene derivatives directly from unfunctionalized aromatics. rsc.orgrsc.orgnagoya-u.ac.jp
In this methodology, S-diimidated 1,2-arenedithiols act as synthetic equivalents of a benzene-1,2-dithiol dication. rsc.orgresearchgate.net In the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH), these reagents react with aromatic substrates to fuse new benzodithiine rings, affording π-extended thianthrenes in moderate to high yields (21–87%). rsc.orgresearchgate.net This reaction proceeds with equimolar amounts of the aromatic substrate and the S-diimidated 1,2-arenedithiol. rsc.org The resulting complex thianthrene structures possess unique photophysical and electronic properties and can exhibit distinct solid-state packing arrangements. rsc.org While this method builds the extended thianthrene core rather than directly producing this compound, the products serve as precursors that can be subsequently oxidized.
The fundamental thianthrene skeleton can be constructed via nucleophilic aromatic substitution (SNAr) reactions. A notable approach involves the condensation of ortho-aryldithiols with ortho-aryldifluorides. nih.gov This reaction is dynamic and self-correcting, allowing for the synthesis of elaborate thianthrene-containing structures in high yields. nih.govsci-hub.se
The regioselectivity of these SNAr reactions is driven by thermodynamics, leading to the predictable formation of the desired thianthrene linkages. nih.gov This strategy has been successfully applied to create molecules with two, three, and four thianthrene moieties by reacting a dithiol nucleophile with various model electrophiles. nih.govresearchgate.net Furthermore, this chemistry has been extended to the synthesis of novel materials such as ladder macrocycles and porous polymer networks containing redox-active thianthrene units. nih.gov Once the thianthrene core is assembled through this method, it can be subjected to the selective oxidation conditions described previously to generate the corresponding this compound derivatives.
Synthesis of Functionalized this compound Derivatives (e.g., fluorinated derivatives)
The synthesis of functionalized this compound derivatives allows for the tuning of its chemical and physical properties. For instance, the introduction of fluorine atoms can significantly alter the electronic properties of the molecule.
A method for preparing 2,3,7,8-tetrafluorothianthrene-S-oxide has been reported. orgsyn.org This synthesis involves the reaction of the parent tetrafluorothianthrene with an oxidizing agent. These fluorinated derivatives are precursors to highly reactive organothianthrenium salts used in C-H functionalization reactions. orgsyn.org
The general approach to functionalized thianthrene 5-oxides often starts with a pre-functionalized thianthrene. For example, 2,3-dinitrothianthrene can be prepared and subsequently oxidized to the sulfoxide. mdpi.com The electron-withdrawing nitro groups influence the reactivity of the second sulfur atom, often preventing further oxidation. mdpi.com
Preparation of Organothianthrenium Salts from this compound
This compound is a key precursor for the synthesis of organothianthrenium salts, which are versatile reagents in organic synthesis, particularly for the functionalization of C-H bonds. rsc.orgresearchgate.netresearchgate.net The general strategy involves the activation of the sulfoxide oxygen, followed by reaction with a nucleophile, such as an arene or an alkene.
A common method involves activating this compound with trifluoroacetic anhydride (B1165640). rsc.orgorgsyn.org The resulting intermediate is highly electrophilic and reacts with arenes to form arylthianthrenium salts. beilstein-journals.org This reaction often exhibits high regioselectivity, favoring the para position of the arene. researchgate.net
The synthesis of alkenyl thianthrenium salts can also be achieved from this compound. rsc.org The reaction with alkenes, often in the presence of an acid and followed by anion exchange, yields stable alkenyl thianthrenium salts. rsc.orgorgsyn.org
Table of Reaction Conditions for Thianthrenium Salt Formation
| Reactant | Reagent | Product Type | Reference |
| Arene | This compound, Trifluoroacetic anhydride | Arylthianthrenium salt | beilstein-journals.org |
| Alkene | This compound, Trifluoroacetic anhydride | Alkenylthianthrenium salt | rsc.orgorgsyn.org |
These organothianthrenium salts are bench-stable and can be used in a variety of subsequent transformations, including cross-coupling reactions. rsc.orgrsc.org
Reaction Mechanisms and Pathways Involving Thianthrene 5 Oxide
Mechanistic Investigations of C-H Functionalization Mediated by Thianthrene (B1682798) 5-oxide
The direct functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry. Thianthrene 5-oxide has been instrumental in developing highly selective C-H functionalization methods, particularly for aromatic compounds. nih.govchemrxiv.org The process, often termed thianthrenation, introduces a thianthrene group into an arene, which can then be further diversified. nih.govresearchgate.net
The prevailing understanding of C-H thianthrenation points towards an electrophilic aromatic substitution (SEAr) mechanism. nih.govsmolecule.com The reaction is typically initiated by activating the this compound (TTO), for instance, with trifluoroacetic anhydride (B1165640) (TFAA). acs.org This activation generates a highly reactive electrophilic species.
Mechanistic studies, combining experimental and computational approaches, have identified potential reactive intermediates, including the O-trifluoroacetylthianthrene S-oxide (TT+-TFA) and the thianthrene dication (TT2+). nih.govacs.orgresearchgate.netescholarship.orgacs.org The arene can then attack these electrophilic sulfur species. nih.govacs.org One proposed pathway involves the direct nucleophilic attack of the arene on the TT+-TFA intermediate. acs.org An alternative pathway suggests the formation of the thianthrene dication (TT2+) through heterolytic cleavage of the S-O bond, which then undergoes an electron transfer process with the arene. acs.org
A key feature of this reaction is the formation of a Wheland-type intermediate (a σ-complex). nih.govchemrxiv.org The exceptional para-selectivity observed in many thianthrenation reactions is attributed to the reversible formation and interconversion of these Wheland intermediates. nih.govchemrxiv.orgresearchgate.netescholarship.orgacs.org The thermodynamic stability of the para-substituted intermediate, influenced by both electronic and steric factors, ultimately dictates the product distribution before an irreversible deprotonation step occurs. nih.govchemrxiv.org
The efficiency and selectivity of C-H thianthrenation are highly dependent on the electronic properties of both the aromatic substrate and the thianthrene derivative.
Substrate Electronics: The reaction is significantly faster for electron-rich arenes, which are more nucleophilic and can more readily attack the electrophilic thianthrene species. nih.govresearchgate.net This is supported by Hammett analysis, which shows a large negative ρ value, indicating the buildup of positive charge in the transition state. acs.orgresearchgate.net Less electron-rich substrates react more slowly. nih.gov
Thianthrene Derivatives: To functionalize a wider range of arenes, derivatives of this compound with different electronic properties have been developed. For instance, the non-fluorinated this compound is most effective for electron-rich arenes. smolecule.com In contrast, fluorinated derivatives, such as 2,3,7,8-tetrafluorothianthrene (B2538931) S-oxide (TFTO), are more reactive and can be used for less electron-rich substrates. chemrxiv.orgsmolecule.com The electron-withdrawing fluorine atoms increase the electrophilicity of the sulfur center, making it a more potent reagent.
The following table summarizes the effect of electronic properties on C-H thianthrenation:
| Reagent | Substrate Type | Reactivity |
| This compound (TTO) | Electron-rich arenes | High |
| This compound (TTO) | Electron-poor arenes | Low |
| Tetrafluorothianthrene S-oxide (TFTO) | Electron-rich and less electron-rich arenes | High |
Oxygen Transfer Reactions and this compound as a Mechanistic Probe
This compound (SSO) is a widely used mechanistic probe to determine the electronic character of oxidants in oxygen transfer reactions. acs.orgnih.govsci-hub.seacs.org Its utility stems from the presence of two distinct sulfur atoms: a nucleophilic sulfide (B99878) site and an electrophilic sulfoxide (B87167) site. sci-hub.se
The chemoselectivity of the oxidation of this compound provides insight into the nature of the oxidant. acs.orgnih.govfigshare.com
Electrophilic oxidants preferentially attack the electron-rich sulfide sulfur, yielding thianthrene 5,10-dioxide (SOSO). acs.orgnih.govsci-hub.se
Nucleophilic oxidants preferentially attack the electron-deficient sulfoxide sulfur, leading to the formation of thianthrene 5,5-dioxide (SSO2), a sulfone. acs.orgnih.govsci-hub.se
Both of these initial products can be further oxidized to thianthrene 5,5,10-trioxide (SOSO2). sci-hub.secdnsciencepub.com The ratio of the initial products, SOSO and SSO2, can be used to quantify the electrophilic or nucleophilic character of an oxidant. cdnsciencepub.com This has been applied to study a variety of oxidizing species, including those in biological systems like hemoproteins. smolecule.comnih.gov For example, cytochrome P450 and chloroperoxidase have been shown to be electrophilic oxidants as they primarily produce the 5,10-dioxide. nih.gov
However, density-functional theory (DFT) studies have suggested that the interpretation of these results should be approached with some caution. acs.orgnih.govfigshare.com These studies indicate that steric hindrance around the sulfoxide group can make some oxidants appear more electrophilic than they truly are, as the attack on the sulfoxide sulfur is sterically disfavored. acs.orgnih.govfigshare.com
The chemo- and stereoselectivity of this compound oxidation have been the subject of detailed investigation. DFT calculations have been employed to understand the factors governing the reaction outcome. smolecule.com
Studies on the oxidation with peracids have revealed that electronic effects play a more significant role than steric effects. acs.orgnih.gov For instance, more electrophilic peracids like trifluoroperacetic acid (CF3CO3H) show a strong preference for oxidizing the sulfide moiety to give the disulfoxide (SOSO). acs.orgnih.gov In contrast, the nucleophilic peracid anion exclusively oxidizes the sulfoxide group to the sulfone (SSO2). acs.orgnih.gov
The stereoselectivity of the oxidation is also an important consideration. The thianthrene ring system is not planar and can exist as different stereoisomers (endo and exo). acs.orgnih.gov These isomers can interconvert through ring inversion with moderate energy barriers. acs.orgnih.govfigshare.com This conformational mobility means that the stereochemical outcome of the oxidation must be interpreted carefully, as it may not solely reflect the kinetic preference of the oxidant's attack. acs.orgnih.govfigshare.com
The oxidation of this compound by high-valent transition metal oxidants has been studied to compare their oxygen transfer mechanisms. cdnsciencepub.comresearchgate.net
Permanganate (B83412) (MnO4-) : The oxidation of this compound with benzyltriethylammonium permanganate in methylene (B1212753) chloride exclusively yields the sulfone, thianthrene 5,5-dioxide (SSO2). cdnsciencepub.comresearchgate.net This suggests that the oxygen transfer from permanganate is initiated by the complexation of the central manganese atom with the oxygen of the S=O dipole, consistent with a nucleophilic attack on the sulfoxide sulfur. cdnsciencepub.com
Ruthenium Tetroxide (RuO4) : Ruthenium tetroxide oxidation also predominantly produces the sulfone (SSO2), with only minor amounts of the disulfoxide (SOSO). cdnsciencepub.com This indicates a similar mechanism to permanganate, involving initial coordination to the sulfoxide oxygen. cdnsciencepub.com Computational studies on the oxidation of saturated rings by RuO4 suggest a highly asynchronous concerted cycloaddition mechanism. beilstein-journals.org
Chromyl Chloride (CrO2Cl2) : In stark contrast, the oxidation of this compound with chromyl chloride results in the disulfoxide (SOSO) as the major product. cdnsciencepub.com This reversal in selectivity suggests a different mechanism is at play, possibly involving a single electron transfer (SET) from the sulfide sulfur to the chromium center, characteristic of an electrophilic oxidant. cdnsciencepub.com
The following table summarizes the product distribution from the oxidation of this compound with these high-valent transition metals:
| Oxidant | Major Product | Minor Product | Proposed Mechanism |
| Permanganate | Thianthrene 5,5-dioxide (SSO2) | None | Nucleophilic attack on sulfoxide |
| Ruthenium Tetroxide | Thianthrene 5,5-dioxide (SSO2) | Thianthrene 5,10-dioxide (SOSO) | Nucleophilic attack on sulfoxide |
| Chromyl Chloride | Thianthrene 5,10-dioxide (SOSO) | Thianthrene 5,5-dioxide (SSO2) | Electrophilic attack/SET on sulfide |
Influence of Conformational Mobility and Transannular Interactions
This compound (SSO) is not a rigid molecule in solution; it exhibits significant conformational mobility. acs.orgnih.gov The molecule dynamically flips between two primary boat conformations, where the sulfinyl group can occupy either a pseudo-equatorial or a pseudo-axial position. nih.gov This conformational equilibrium is sensitive to the polarity of the solvent. acs.orgnih.gov In more polar solvents, the conformation with the sulfoxide group in the more polar pseudo-axial position is favored. nih.gov
This flexibility is crucial in its reaction pathways, particularly during oxidation. acs.orgnih.gov The ability of the molecule to change its conformation allows for transannular interaction, where the sulfoxide group can interact with intermediates formed at the sulfide sulfur. acs.orgacs.orgnih.gov For instance, in the oxidation of the sulfide moiety by dioxiranes, the conformational mobility allows the sulfoxide group to interact with the expected zwitterionic and hypervalent sulfurane intermediates. acs.orgnih.gov This interaction can influence the course of the reaction, often favoring a mono-oxygenation pathway. acs.orgnih.gov The approach of an oxidizing agent can occur from two diastereotopic faces, described as cis or trans relative to the sulfoxide oxygen. Molecular models suggest that the trans approach is generally less sterically hindered than the cis approach, which is impeded by nearby aromatic C-H bonds. acs.org The transannular interaction of the functional groups is also supported by ¹H NMR data for both this compound and trans-thianthrene-5,10-dioxide. nih.govresearchgate.net
The conformational equilibrium happens very rapidly, on a timescale faster than can be resolved by 500 MHz ¹H NMR, even at temperatures as low as -130 °C. nih.gov Studies using apparent dipole moment measurements and ¹H NMR spectra in various solvents have provided evidence for this solvent-dependent conformational mobility. nih.gov
Role of Hydrogen Bonding in Oxidation Processes
Hydrogen bonding plays a significant role in the oxidation of this compound, especially when using peroxy acids as oxidants. capes.gov.bracs.org The nucleophilicity of the peroxy acid, a key factor in the oxidation process, is markedly influenced by the solvent. capes.gov.bracs.org In basic oxygen-containing solvents, the nucleophilicity of peroxy acids increases with the basicity of the solvent. capes.gov.bracs.orgacs.org This is attributed to the formation of intermolecular hydrogen-bonded complexes between the peroxy acid and the basic solvent. capes.gov.bracs.org
These intermolecular hydrogen bonds increase the negative charge on the terminal "electrophilic" oxygen atom of the peroxy acid and raise the energies of its LUMO and HOMO, making it a more potent nucleophile. capes.gov.bracs.org This is in contrast to its state in inert solvents, where peroxy acids exist in an intramolecularly hydrogen-bonded form. capes.gov.bracs.org Spectroscopic studies (IR and ¹H NMR) and DFT calculations have supported the existence of these peroxy acid-oxygen base complexes and their involvement in the transition states of the oxidation reactions. capes.gov.bracs.org A linear correlation has been observed between the nucleophilicity of the peroxy acid and solvent basicity parameters, such as the Kamlet-Taft β values. capes.gov.bracs.orgacs.org
The formation of a hydrogen bond network can also influence the physical properties and reactivity of this compound derivatives. For example, the introduction of oxygen atoms during oxidation can lead to C–H···O hydrogen bonding, which enhances molecular rigidity and can affect properties like room-temperature phosphorescence by suppressing non-radiative vibrational quenching. chinesechemsoc.org
Redox Chemistry of this compound
This compound is a valuable molecule for studying redox reactions due to the presence of sulfur atoms in two different oxidation states: a sulfide and a sulfoxide. smolecule.comcdnsciencepub.com This unique structure allows it to act as a probe to determine the electronic character—electrophilic or nucleophilic—of various oxidizing agents. acs.orgacs.orgsmolecule.com
Oxidation Pathways to Higher Oxides (e.g., sulfone, disulfoxide, trioxide)
The oxidation of this compound can proceed via two primary pathways, depending on the nature of the oxidant. cdnsciencepub.com
Electrophilic Attack: Electrophilic oxidants preferentially attack the more electron-rich sulfide sulfur atom. This leads to the formation of thianthrene 5,10-disulfoxide (SOSO). acs.orgcdnsciencepub.com The approach of the oxidant can be either axial, leading to the more polar trans-disulfoxide, or equatorial, forming the less polar cis-disulfoxide. acs.org
Nucleophilic Attack: Nucleophilic oxidants, on the other hand, target the more electron-deficient sulfoxide sulfur atom, oxidizing it to a sulfone group. cdnsciencepub.com This reaction yields thianthrene 5,5-dioxide (SSO₂). acs.orgcdnsciencepub.com
Both primary oxidation products, the disulfoxide (SOSO) and the sulfone (SSO₂), can undergo further oxidation to produce thianthrene 5,5,10-trioxide (SOSO₂). acs.orgcdnsciencepub.com The product distribution serves as a quantitative measure of an oxidant's selectivity. A parameter, X(SO), represents the mole fraction of the sulfone (SSO₂) in the product mixture (where little to no trioxide is formed) and is used to classify the oxidant. cdnsciencepub.com High X(SO) values (close to 1) indicate a nucleophilic oxidant, while low values point to an electrophilic one. cdnsciencepub.comnih.gov
For example, oxidation with ruthenium tetroxide and benzyltriethylammonium permanganate yields predominantly the sulfone, whereas chromyl chloride gives mainly the disulfoxide. cdnsciencepub.com Similarly, strongly electrophilic reagents like HOF·CH₃CN react at the sulfide site. researchgate.net The reaction with peroxy acids shows a significant electronic effect; for instance, trifluoroperacetic acid (CF₃CO₃H) strongly favors oxidation of the sulfide, while the peracid anion exclusively oxidizes the sulfoxide. nih.gov Anodic oxidation at 1.6 V produces a mixture of cis- and trans-dioxides, sulfone, trioxide, and even tetroxide. capes.gov.br
| Oxidizing Agent | Major Product(s) | Inferred Character |
| Benzyltriethylammonium permanganate | Thianthrene 5,5-dioxide (SSO₂) cdnsciencepub.com | Nucleophilic |
| Ruthenium tetroxide | Thianthrene 5,5-dioxide (SSO₂) cdnsciencepub.com | Nucleophilic |
| Chromyl chloride | Thianthrene 5,10-disulfoxide (SOSO) cdnsciencepub.com | Electrophilic |
| Trifluoroperacetic acid (CF₃CO₃H) | Thianthrene 5,10-disulfoxide (SOSO) nih.gov | Electrophilic |
| Peracid anion | Thianthrene 5,5-dioxide (SSO₂) nih.gov | Nucleophilic |
| Anodic Oxidation (1.6 V) | Mixture of dioxides, sulfone, trioxide, tetroxide capes.gov.br | Mixed/Powerful |
Reduction Pathways to Thianthrene and other Derivatives
This compound can be reduced back to its parent compound, thianthrene. smolecule.com The specific products of reduction depend on the reducing agent and reaction conditions employed. For example, reduction can be achieved using reagents like lithium aluminum hydride. thieme-connect.com This process involves the removal of the oxygen atom from the sulfoxide group, restoring the sulfide functionality.
Reactions of this compound with Specific Reagents and Substrates
Alkenes and Alkynes in the Formation of Thianthrenium Salts
This compound is a key precursor for the synthesis of alkenyl thianthrenium salts. rsc.org A common method involves the activation of the sulfoxide with trifluoroacetic anhydride. This activated species then reacts with alkenes to form cyclic adducts. rsc.org A subsequent base workup and anion exchange can then furnish the desired alkenyl thianthrenium salts. rsc.org This method has been successfully applied to a range of alkenes, including those with pendant functional groups like amides, bromides, and esters. chemrxiv.org
These reactions provide a metal-free pathway for the functionalization of alkenes. chemrxiv.org The reaction of the activated this compound with an alkene leads to the formation of a thianthrenium salt intermediate, which can then undergo further transformations. chemrxiv.org For instance, these intermediates can participate in formal Heck-type reactions, leading to cine-sulfonylation, cine-cyanation, and cine-amination products. chemrxiv.org The proposed mechanism involves the intermolecular addition of nucleophiles to the alkene, followed by an intramolecular elimination that releases thianthrene. chemrxiv.org
Historically, related reactions involving the thianthrene cation radical (which can be generated from thianthrene) with alkenes have been studied, leading to dicationic adducts that can eliminate to form alkenylthianthrenium salts. researchgate.net The modern use of this compound provides a more direct and controlled route to these valuable synthetic intermediates. rsc.org
Interaction with Organometallic Species
This compound serves as a crucial precursor in organometallic chemistry, primarily by facilitating the synthesis of organothianthrenium salts. These salts, derived from the reaction of this compound with arenes or alkenes, have emerged as versatile linchpins in a variety of transition-metal-catalyzed transformations. smolecule.comrsc.org Their utility is particularly prominent in palladium-catalyzed cross-coupling reactions, where they function as effective electrophilic partners.
The initial step involves the activation of this compound, often with an anhydride like triflic anhydride or trifluoroacetic anhydride, followed by reaction with a hydrocarbon (C-H bond) to form a stable aryl or alkenyl thianthrenium salt. rsc.org These bench-stable salts can then be subjected to various organometallic catalytic cycles, enabling the functionalization of the original C-H bond with high regioselectivity. rsc.orgchemicalbook.com
A significant area of application is in palladium catalysis. Aryl thianthrenium salts undergo oxidative addition to a Pd(0) catalyst to form an Ar–Pd(II) complex. This intermediate can then participate in a range of cross-coupling reactions. rsc.org This strategy has been successfully applied to the late-stage functionalization of complex molecules, including pharmaceuticals and agrochemicals. sci-hub.se
Research by Wang and co-workers demonstrated a palladium-catalyzed, highly site-selective Suzuki–Miyaura coupling reaction using aryl thianthrenium salts with aryl and vinyl boronic acids. rsc.org This method is compatible with both electron-rich and electron-deficient aromatic compounds. rsc.org Beyond C-C bond formation, this strategy extends to the formation of C-Si, C-O, and C-D bonds. Palladium-catalyzed reactions have been developed for the silylation, esterification, and deuteration of aryl thianthrenium salts, providing a direct method to functionalize aromatic C-H bonds. rsc.orgnih.gov In some systems, copper salts are used as co-catalysts alongside palladium to enhance reaction efficiency. sci-hub.se
The general mechanism for these palladium-catalyzed reactions involves the oxidative addition of the aryl thianthrenium salt (Ar-TT⁺) to a Pd(0) species, generating an aryl-Pd(II) intermediate. This intermediate then undergoes transmetalation (in the case of Suzuki coupling) or reaction with another nucleophile, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. rsc.org
Below is a table summarizing various palladium-catalyzed reactions utilizing aryl thianthrenium salts derived from this compound.
| Reaction Type | Catalyst/Reagents | Coupling Partner | Product | Key Findings | Reference |
| Suzuki-Miyaura Coupling | Pd Catalyst | Aryl/Vinyl Boronic Acids | Biaryls/Styrenes | Achieves para-arylation and alkenylation of monosubstituted aromatics with excellent regioselectivity. | rsc.org |
| Silylation | Pd Catalyst | Silylating agents | Arylsilanes | A one-pot procedure transforms an aromatic C-H bond into a C-Si bond with high regioselectivity. | rsc.org |
| Esterification | Pd Catalyst | Carbon Monoxide (CO), Alcohols | Aryl Esters | Provides a straightforward method for the esterification of arene C-H bonds. | rsc.org |
| Deuteration | Pd Catalyst | CD₃OD | Deuterated Arenes | An efficient method for deuterium (B1214612) labeling of multifunctional arenes under eco-friendly conditions. | nih.gov |
| C-H/C-H Cross-Coupling | Pd/Cu Co-catalysis | Azoles | 2-(Hetero)aryl azoles | A highly efficient and selective formal C-H/C-H cross-coupling with a broad substrate scope and good functional group tolerance. | sci-hub.se |
The structural framework of thianthrene has also been exploited to study the fundamental properties of organometallic complexes. For instance, manganese tricarbonyl complexes supported by flexible thianthrene-based chelating ligands have been synthesized and compared to analogous complexes with rigid anthracene (B1667546) scaffolds. rsc.org Kinetic studies of ligand exchange reactions on these complexes revealed that the greater flexibility of the thianthrene backbone significantly accelerates ligand substitution rates compared to the rigid anthracene system. rsc.org This research highlights how the dynamic nature of the thianthrene structure can influence the reactivity at a coordinated metal center. rsc.org
Furthermore, this compound itself is employed as a mechanistic probe to determine the electronic character of oxidizing species in various metal-catalyzed oxidations, including those involving peroxometal complexes and metalloenzymes like cytochrome P450. nih.govacs.org The ratio of its oxidation products—thianthrene 5,10-dioxide versus thianthrene 5,5-dioxide—differentiates between electrophilic and nucleophilic oxidants, respectively, providing valuable insight into reaction mechanisms. nih.gov
Computational Chemistry and Theoretical Studies on Thianthrene 5 Oxide
Density Functional Theory (DFT) Calculations for Understanding Reactivity and Selectivity
Density Functional Theory (DFT) has become a vital method for understanding the chemical behavior of thianthrene (B1682798) 5-oxide (often abbreviated as SSO or TTO). nih.gov Its dual reactivity, with a sulfide (B99878) group susceptible to electrophilic attack and a sulfoxide (B87167) group that reacts with nucleophiles, makes it an excellent probe for the electronic character of oxidants. nih.govacs.orgsmolecule.com DFT studies have been crucial in interpreting the chemo- and stereoselectivity of its oxidation reactions. nih.govacs.org
Research has shown that thianthrene 5-oxide is a key reagent for C-H functionalization, a process known as thianthrenation. smolecule.com DFT calculations have been employed to study the mechanism of these reactions, including the activation of the thianthrene S-oxide with reagents like trifluoroacetic anhydride (B1165640) (TFAA). nih.gov Calculations at the ωB97X-D/6-311++G(d,p)/SMD//ωB97X-D/6-31+G(d)/SMD level of theory have been used to determine the thermodynamics of proposed intermediate steps. nih.gov For example, the comproportionation of thianthrene (TT) and its dication-trifluoroacetate adduct (TT+–TFA) was calculated to be thermodynamically favorable, whereas the disproportionation of the thianthrene radical cation (TT•+) was found to be energetically uphill, ruling out certain mechanistic pathways. nih.gov
A key finding from DFT is the identification of a reversible interconversion of different Wheland-type intermediates during electrophilic aromatic substitution, which occurs before an irreversible deprotonation step. nih.gov This reversibility is proposed to be responsible for the exceptionally high para-selectivity observed in thianthrenation reactions. nih.gov Computational studies on the σ-complex intermediates for the thianthrenation of toluene (B28343) show the para isomer to be the most stable. nih.gov
A topological analysis of the electron density of this compound revealed an area of charge depletion at the sulfoxide group. nih.gov The specific location of this charge-depleted area suggests that the attack of nucleophilic oxidants on the sulfoxide is sterically hindered, which can complicate the interpretation of its probe reactions. nih.govacs.org
| Reaction / Intermediate | Computational Method | Calculated Gibbs Free Energy (ΔG) | Reference |
| TT/TT+–TFA Comproportionation | ωB97X-D/6-311++G(d,p)/SMD | -26.5 kcal/mol | nih.gov |
| TT•+ Disproportionation | DFT | +22.0 kcal/mol | nih.gov |
Table 1: Selected DFT-calculated energy values for reactions involving thianthrene species.
Studies on Molecular Orbitals (HOMO-LUMO) and Electronic Structure
The electronic structure of this compound is central to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern its interactions with other chemical species. ossila.com The HOMO energy is related to the molecule's ability to donate electrons (its oxidation potential), while the LUMO energy relates to its ability to accept electrons (its reduction potential). ossila.com
For thianthrene derivatives, oxidation affects the energies of these frontier orbitals. Time-dependent DFT (TD-DFT) calculations on thianthrene and its oxidized forms, including this compound (referred to as 1OTA in one study), show that as the degree of oxidation increases, the energy levels of both the lowest singlet (S₁) and triplet (T₁) excited states gradually rise. chinesechemsoc.org This corresponds to a blue-shift in fluorescence and phosphorescence emissions compared to the parent thianthrene molecule. chinesechemsoc.org
A detailed analysis of the electronic structure of this compound reveals important features about its reactivity. A topological electron-density analysis showed a region of charge depletion at the sulfoxide group, which impacts its interaction with nucleophilic oxidants. nih.gov This dual electronic character—a nucleophilic sulfide center and an electrophilic sulfoxide center—is what makes it a useful mechanistic probe. smolecule.comnih.gov The HOMO orbitals in related N-oxide compounds are often localized on the N-oxide group, suggesting by analogy that the HOMO of this compound may have significant localization on the sulfoxide moiety, influencing its reactions. researchgate.net
Conformational Analysis and Energy Barriers (e.g., ring inversion)
This compound is not a rigid molecule. It possesses conformational flexibility, primarily through a ring-inversion process where the molecule "flaps" between two boat conformations. nih.gov In this process, the sulfinyl group (S=O) can occupy either a pseudoequatorial or a pseudoaxial position. nih.gov This dynamic equilibrium is rapid on the NMR timescale, even at temperatures as low as -130°C. nih.gov
Several theoretical and experimental studies have investigated the energy barriers associated with this ring inversion. DFT studies have confirmed that the endo and exo stereoisomers of thianthrene oxides can interconvert through ring inversion with moderate energy barriers. nih.govacs.org This conformational mobility is a critical factor when interpreting the stereoselectivity of its oxidation reactions. nih.gov The relative position of the conformational equilibrium is also dependent on the solvent; more polar solvents tend to favor the conformation where the sulfoxide group is in the pseudoaxial position. nih.gov
Computational studies have provided specific values for the energy barriers of this ring inversion.
| Process | Method | Calculated Activation Energy (kcal/mol) | Reference |
| Ring Inversion of this compound | Extrapolation from VT ¹H NMR data | 3.8 - 7.4 | rsc.org |
| Ring Inversion of Thianthrene Oxides | Density Functional Theory | Moderate Barriers | nih.govacs.org |
Table 2: Energy barriers for conformational inversion in this compound.
Prediction of Spectroscopic Properties
Computational methods are frequently used to predict and interpret the spectroscopic properties of molecules, and this compound is no exception. DFT and its time-dependent extension (TD-DFT) can be used to calculate spectroscopic data such as NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. chinesechemsoc.orgdiva-portal.org
For thianthrene and its derivatives, DFT calculations have been used to assign vibrational spectra (IR and Raman). diva-portal.orgresearchgate.net While detailed computational studies often focus on the parent thianthrene, the methods are directly applicable to its oxides. nih.gov For instance, TD-DFT calculations have been performed to determine the vertical excitation energies of this compound (1OTA), which correlate with its UV-Vis absorption spectrum. chinesechemsoc.org These calculations show a fluorescence peak at 381 nm. chinesechemsoc.org
Experimentally determined spectroscopic data for this compound provides a benchmark for these computational predictions.
| Property | Method / Solvent | Observed Values | Reference |
| ¹H NMR | 600 MHz, CDCl₃ | δ: 7.92 (d), 7.61 (d), 7.54 (t), 7.41 (t) ppm | orgsyn.org |
| ¹³C NMR | 151 MHz, CDCl₃ | δ: 141.6, 130.0, 129.2, 128.58, 128.57, 124.6 ppm | orgsyn.org |
| IR | Film | 3049, 1434, 1248, 1117, 1075, 1023, 748 cm⁻¹ | orgsyn.org |
| Fluorescence | 1% wt. doped PMMA film | Emission peak at 381 nm | chinesechemsoc.org |
Table 3: Selected experimental spectroscopic data for this compound.
Spectroscopic Characterization Techniques for Thianthrene 5 Oxide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of thianthrene (B1682798) 5-oxide and its derivatives in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of thianthrene 5-oxide typically exhibits complex multiplets in the aromatic region due to the coupling of protons on the benzene (B151609) rings. For the parent this compound, the signals for the aromatic protons appear in the range of δ 7.41–7.92 ppm in deuterochloroform (CDCl₃). orgsyn.org The specific chemical shifts and coupling constants are sensitive to the substitution pattern on the thianthrene core. For instance, in a study on the conformational mobility of this compound, the ¹H NMR spectra were analyzed in various solvents and at different temperatures to understand the flapping between two boat conformations. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound in CDCl₃ shows distinct signals for the carbon atoms. The chemical shifts are indicative of their electronic environment, with carbons closer to the sulfoxide (B87167) group experiencing different shielding effects compared to those further away. For the parent compound, the reported ¹³C NMR chemical shifts in CDCl₃ are approximately at δ 124.6, 128.57, 128.58, 129.2, 130.0, and 141.6 ppm. orgsyn.org The introduction of substituents on the thianthrene rings leads to predictable changes in the ¹³C NMR spectrum, aiding in the confirmation of their position. For example, in 1,9-bis(trimethylsilyl)thianthrene (B8530642) 5-oxide, the carbons directly attached to the silicon atoms show characteristic upfield shifts. thieme-connect.com
Table 1: Representative ¹H and ¹³C NMR Data for this compound and Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|---|
| This compound | CDCl₃ | 7.92 (d, J=7.8 Hz, 2H), 7.61 (d, J=7.6 Hz, 2H), 7.54 (t, J=7.6 Hz, 2H), 7.41 (t, J=7.6 Hz, 2H) | 141.6, 130.0, 129.2, 128.58, 128.57, 124.6 | orgsyn.org |
| Thianthrene-1-carbaldehyde | CDCl₃ | 10.54 (d, 1H), 7.79 (dd, 1H), 7.66 (dd, 1H), 7.50-7.53 (m, 1H), 7.46-7.49 (m, 1H), 7.34 (dt, 1H), 7.23-7.30 (m, 2H) | 189.9, 140.0, 137.6, 135.5, 134.7, 134.0, 133.6, 129.1, 128.8, 128.7, 128.4, 128.0, 127.3 | thieme-connect.com |
| 1-(Methylsulfanyl)thianthrene | CDCl₃ | 7.53–7.58 (m, 1 H), 7.45–7.49 (m, 1 H), 7.17–7.30 (m, 4 H), 7.09–7.13 (m, 1 H), 2.50 (s, 3 H) | 138.9, 135.9, 135.6, 134.9, 133.8, 129.1, 128.5, 127.9, 127.7, 127.6, 125.4, 124.4, 16.2 | thieme-connect.com |
Mass Spectrometry (e.g., MALDI-TOF-MS, GC-Mass, HPLC-MS)
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives.
GC-Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile and thermally stable derivatives. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at m/z 232, corresponding to its molecular weight. orgsyn.orgnist.gov The fragmentation pattern can provide structural information. For instance, a base peak at m/z 184 is often observed, corresponding to the loss of the SO group. nih.gov
High-Resolution Mass Spectrometry (HRMS): Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with high-resolution mass analyzers (e.g., time-of-flight, TOF) provide highly accurate mass measurements. This allows for the unambiguous determination of the elemental formula. For example, the high-resolution mass spectrum of this compound shows a calculated m/z of 232.0017 for [M]⁺, with experimental values closely matching this. orgsyn.org MALDI-TOF MS has been used to characterize derivatives, such as in the analysis of thianthrenium salts. rsc.org
HPLC-MS: High-performance liquid chromatography-mass spectrometry (HPLC-MS) is particularly useful for the analysis of complex mixtures and non-volatile derivatives of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of thianthrene and its derivatives is characterized by absorption bands in the ultraviolet region, arising from π-π* transitions of the aromatic system. The oxidation state of the sulfur atoms significantly influences the electronic structure and, consequently, the UV-Vis spectrum.
The UV-Vis spectrum of this compound shows characteristic absorption peaks. For example, 2,3-dinitrothis compound exhibits absorption maxima at 226 nm and 335 nm in ethanol. mdpi.com The solvent can also influence the position and intensity of the absorption bands. This technique is also valuable for monitoring reactions involving this compound, such as its oxidation. cdnsciencepub.com
Infrared (IR) Spectroscopy (e.g., FTIR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the S=O stretching vibration.
This S=O stretching frequency is sensitive to the electronic and steric environment and typically appears in the range of 1020–1100 cm⁻¹. In the IR spectrum of this compound, this band is observed around 1075 cm⁻¹. orgsyn.org Other characteristic bands include those for aromatic C-H stretching (around 3050 cm⁻¹) and C=C stretching (in the 1400-1600 cm⁻¹ region). orgsyn.orgthieme-connect.com Fourier Transform Infrared (FTIR) spectroscopy is the modern standard, offering higher resolution and sensitivity.
Table 2: Characteristic IR Frequencies for this compound and a Derivative
| Compound | Matrix | S=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Reference |
|---|---|---|---|---|---|
| This compound | Film | 1075 | 3049 | 1434 | orgsyn.org |
| Thianthrene-1-carbaldehyde | KBr | - | - | 1550, 1410 | thieme-connect.com |
Note: The S=O stretch is absent in the thianthrene-1-carbaldehyde as it is not an oxide.
X-ray Crystallography for Absolute Configuration and Structural Determination
The thianthrene skeleton adopts a folded "butterfly" conformation. nih.gov X-ray crystallographic analysis of this compound and its derivatives has confirmed this non-planar structure. thieme-connect.comnih.gov For chiral sulfoxides, X-ray crystallography is the gold standard for establishing the R or S configuration at the stereogenic sulfur atom. For example, the absolute configurations of diastereomeric 2,3-dinitrothianthrene 5-oxides were unequivocally determined using this method. mdpi.com The Cambridge Crystallographic Data Centre (CCDC) is a repository for such crystallographic data. mdpi.com
Electron Spin Resonance (ESR) Spectroscopy for Radical Species
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly specific technique used to study species with one or more unpaired electrons, such as radicals. When thianthrene or its derivatives undergo one-electron oxidation, they form stable cation radicals that can be characterized by ESR.
The ESR spectrum provides information about the distribution of the unpaired electron within the radical (spin density) through the analysis of hyperfine splitting patterns. The interaction of the unpaired electron with magnetic nuclei (like ¹H) leads to the splitting of the ESR signal. The hyperfine splitting constants are proportional to the spin density at the respective nucleus. The g-factor, analogous to the chemical shift in NMR, is also a key parameter obtained from the ESR spectrum. ESR has been instrumental in studying the cation radicals of thianthrene and its derivatives, providing insights into their electronic structure and reactivity. tdl.orgresearchgate.net The technique is essential for confirming the formation of radical species in chemical and electrochemical reactions. tdl.orgresearchgate.net
Applications of Thianthrene 5 Oxide in Advanced Organic Synthesis
C-H Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic chemistry as it offers a more atom- and step-economical approach to modifying organic molecules. sigmaaldrich.comnih.gov Thianthrene (B1682798) 5-oxide has become a key player in this field, enabling highly selective C-H functionalization reactions. sigmaaldrich.comresearchgate.net
Thianthrenation as a Selective Functionalization Method
A groundbreaking application of thianthrene 5-oxide is in a process termed "thianthrenation," which allows for the highly selective functionalization of aromatic C-H bonds. chemicalbook.comsigmaaldrich.comnih.govsmolecule.com This method involves the reaction of an arene with this compound, typically activated by an acid anhydride (B1165640) like trifluoroacetic anhydride, to form an aryl thianthrenium salt. rsc.orgacs.org A key feature of this reaction is its exceptional regioselectivity, often favoring the para position on monosubstituted arenes with greater than 99% selectivity. chemicalbook.comsigmaaldrich.comacs.org This high selectivity is attributed to a reversible interconversion of intermediate Wheland-type complexes before an irreversible deprotonation step. acs.org
This strategy provides a predictable way to transform C-H bonds into C-S bonds, creating a versatile "linchpin" for further synthetic modifications. chemicalbook.comsigmaaldrich.comrsc.org The resulting aryl thianthrenium salts are stable, isolable compounds that can be used in a variety of subsequent transformations. rsc.org
Generation of Functionalized Arenes as Synthetic Intermediates
The aryl thianthrenium salts generated through thianthrenation are valuable synthetic intermediates. chemicalbook.comrsc.org They serve as a launchpad for the introduction of a wide array of functional groups, effectively acting as a surrogate for aryl halides or other pre-functionalized arenes. researchgate.netrsc.org These salts can participate in numerous transformations, including transition-metal-catalyzed cross-coupling reactions and photoredox catalysis, to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, carbon-halogen, and carbon-sulfur bonds. sigmaaldrich.comnih.govrsc.org
For instance, aryl thianthrenium salts can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryls, or be used in palladium-catalyzed silylation reactions. rsc.org They have also been employed in photocatalyzed reactions to generate aryl radicals for C-H arylation of heterocycles. rsc.org This versatility allows for the rapid diversification of complex molecules at a late stage of a synthesis. researchgate.net
Table 1: Examples of Functional Group Introduction via Aryl Thianthrenium Salts
| Reaction Type | Coupling Partner | Functional Group Introduced | Catalyst/Conditions | Reference |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids | Aryl, Alkenyl | Palladium Catalyst | rsc.org |
| Silylation | Silylating Agent | Silyl | Palladium Catalyst | rsc.org |
| Borylation | Borylating Agent | Boryl | Photocatalysis or Metal Catalysis | rsc.org |
| Sulfination | Sulfinating Agent | Sulfinyl | Room Temperature | rsc.org |
| C-H Arylation | N-Heterocycles | Aryl | Photoinduced, DABCO | rsc.org |
| Fluorination | Fluorinating Agent | Fluoro | Photoredox and Copper Catalysis | rsc.org |
Development of New Reagents for C-H Activation (e.g., fluorinated this compound)
To expand the scope of thianthrenation to a wider range of arenes, new reagents based on the this compound scaffold have been developed. chemicalbook.comsmolecule.com While non-fluorinated this compound is highly effective for electron-rich arenes, its reactivity decreases with more electron-poor substrates. chemicalbook.comsigmaaldrich.comsmolecule.com To address this limitation, fluorinated derivatives, such as 2,3,7,8-tetrafluorothianthrene (B2538931) S-oxide (TFT S-oxide), have been synthesized. chemicalbook.comupfluorochem.comscientificlabs.co.uk
The electron-withdrawing fluorine atoms in TFT S-oxide enhance the electrophilicity of the reagent, making it more reactive towards a broader range of aromatic compounds, including those that are less electron-rich. chemicalbook.comsmolecule.com This development has significantly increased the utility of thianthrenation as a general method for C-H functionalization. upfluorochem.com
Electrophilic and Nucleophilic Reaction Mediators
This compound possesses both a nucleophilic sulfide (B99878) group and an electrophilic sulfoxide (B87167) group within the same molecule. sci-hub.se This dual reactivity allows it to act as a sensitive probe to determine the electronic character of various oxidizing agents. smolecule.comsci-hub.senih.gov
When reacting with an electrophilic oxidant, the attack occurs at the sulfide sulfur, leading to the formation of thianthrene 5,10-dioxide. sci-hub.senih.gov Conversely, a nucleophilic oxidant will attack the sulfoxide sulfur, yielding thianthrene 5,5-dioxide. sci-hub.senih.gov This differential reactivity has been utilized to investigate the mechanisms of oxygen-transfer reactions, including those in biological systems involving hemoproteins like cytochrome P450 and chloroperoxidase. smolecule.comnih.gov However, it has been noted that steric hindrance at the sulfoxide group might influence the outcome, potentially making some oxidants appear more electrophilic than they are. nih.gov
The nucleophilicity of an oxidant can be quantified using the XNu parameter, calculated from the yields of the different oxidation products. sci-hub.se An XNu value ≤ 0.3 suggests an electrophilic oxidant, while a value ≥ 0.7 indicates a nucleophilic one. sci-hub.se For example, in the oxidation of this compound catalyzed by Zr-based metal-organic frameworks with hydrogen peroxide, an XNu of 0.92 was observed, indicating a nucleophilic oxidizing species. figshare.com
Catalysis and Organocatalysis involving this compound
This compound and its derivatives play a crucial role in catalytic processes, primarily by enabling the in-situ generation of reactive intermediates for C-H functionalization. sigmaaldrich.comresearchgate.net The thianthrenation reaction itself can be considered a part of a catalytic cycle where the thianthrene moiety acts as a recyclable mediator. chemrxiv.org
Furthermore, aryl thianthrenium salts are effective in photoredox catalysis. sigmaaldrich.comnih.govrsc.org Under photoirradiation, they can generate aryl radicals that participate in a variety of bond-forming reactions. rsc.org This approach has been used for the C-H arylation of heterocycles and the hydroarylation of enamides. rsc.org
Synthesis of Heterocycles and Complex Molecular Architectures
The methodologies developed around this compound have proven powerful for the synthesis of complex molecules, including heterocycles and other intricate structures. rsc.org The ability to selectively introduce a functional handle onto a core aromatic structure allows for the construction of complex derivatives that would be difficult to access through traditional methods. sigmaaldrich.comnih.gov
For example, thianthrenation has been applied to the late-stage functionalization of bioactive molecules and pharmaceuticals, demonstrating its utility in medicinal chemistry. researchgate.netrsc.org The selective introduction of aryl groups into N-containing heterocycles is one such application. rsc.org Additionally, the chemistry of thianthrenium salts has been extended to the synthesis of azole-based polycyclic compounds. researchgate.net The versatility of the thianthrene-based reagents also allows for the construction of complex molecular platforms and building blocks for materials science. researchgate.net
Dication Pool Chemistry and its Synthetic Utility
The generation of highly reactive dicationic species from this compound (TTO) forms the basis of "dication pool" chemistry, a powerful strategy in modern organic synthesis. This approach allows for the functionalization of otherwise unreactive C-H bonds and the transformation of simple feedstocks into complex, high-value molecules.
The process is initiated by the activation of this compound, typically with a strong acid anhydride like trifluoroacetic anhydride (TFAA) or triflic anhydride (Tf₂O). This reaction generates a highly electrophilic intermediate, which has been proposed to be either an O-acylated sulfonium (B1226848) species (like O-trifluoracetylthianthrene S-oxide, TT⁺-TFA) or the thianthrene dication (TT²⁺) itself. acs.orgnih.govresearchgate.net These potent electrophiles can then engage with a variety of nucleophilic substrates.
A key feature of this methodology is the ability to decouple the oxidative activation step from the subsequent nucleophilic attack. This is particularly evident in electrochemical approaches where dicationic adducts of thianthrene and an alkene are generated in a "pool" and can then be treated with a diverse range of nucleophiles in a separate step. morressier.comnih.govnih.gov This strategy circumvents issues related to the oxidative sensitivity of many nucleophiles. morressier.com
C-H Thianthrenation of Arenes
One of the most significant applications of this dicationic chemistry is the direct C-H functionalization of aromatic compounds, a process termed thianthrenation. researchgate.netsmolecule.com The highly electrophilic thianthrene dication reacts with electron-rich arenes in an electrophilic aromatic substitution (SₑAr) reaction to form aryl thianthrenium salts. acs.orgacs.org A remarkable feature of this reaction is its exceptionally high regioselectivity, often favoring the para-isomer to a degree not seen in traditional SₑAr reactions like halogenation or borylation. acs.orgnih.gov This high selectivity is attributed to a reversible interconversion of the Wheland-type intermediates prior to an irreversible deprotonation step. acs.orgresearchgate.net
The resulting aryl thianthrenium salts are not merely products but are stable, versatile synthetic linchpins. They serve as excellent electrophilic partners in a multitude of cross-coupling reactions, enabling the formation of various carbon-carbon and carbon-heteroatom bonds. rsc.orgmpg.de
Table 1: Synthesis of Aryl Thianthrenium Salts and Subsequent Cross-Coupling Reactions
| Arene Substrate | Thianthrenation Reagents | Aryl Thianthrenium Salt Product | Subsequent Reaction | Coupling Partner/Reagents | Final Product | Reference |
|---|---|---|---|---|---|---|
| Toluene (B28343) | This compound, TFAA, TfOH | (4-Methylphenyl)thianthrenium triflate | Palladium-Catalyzed Esterification | Pd(OAc)₂, PPh₃, Mo(CO)₆ | Methyl 4-methylbenzoate | rsc.org |
| Anisole | This compound, TFAA, HBF₄·OEt₂ | (4-Methoxyphenyl)thianthrenium tetrafluoroborate | Palladium-Catalyzed Phosphination | Pd(OAc)₂, dppf, HP(O)Ph₂ | Diphenyl(4-methoxyphenyl)phosphine oxide | rsc.org |
| Ethylbenzene | This compound, TFAA, TfOH | (4-Ethylphenyl)thianthrenium triflate | Photoredox-Mediated Arylation | Ir-photocatalyst, DABCO, Pyridine | 4-Ethyl-2-phenylpyridine | rsc.org |
| Various Arenes | This compound, TFAA, TfOH | Aryl Thianthrenium Salt | Palladium-Catalyzed Fluorosulfonylation | PdCl₂(dppf), Na₂S₂O₄, NFSI | Aryl Sulfonyl Fluoride | rsc.org |
Reactions with Alkenes
The dication pool strategy has also been successfully extended to the functionalization of alkenes. The reaction of the thianthrene dicationic species with alkenes leads to the formation of dicationic adducts. researchgate.net These adducts can then be converted into stable and versatile alkenyl thianthrenium salts. rsc.orgnih.gov Alternatively, in the electrochemical variant, the dicationic adducts are generated and used in situ as potent dielectrophiles. morressier.comnih.gov
This approach enables a variety of valuable transformations that are otherwise difficult to achieve. For instance, the coupling of unactivated alkenes with a broad range of primary amines to synthesize N-alkyl aziridines has been demonstrated. morressier.comnih.govresearchgate.net The strategy also allows for the diastereoselective synthesis of cyclopropanes by reacting the dicationic adducts with methylene (B1212753) pronucleophiles. wisc.edu These methods highlight the power of the dication pool strategy to rapidly build molecular complexity from simple starting materials. morressier.comnih.gov
Table 2: Synthetic Applications of the Alkene-Thianthrene Dication Pool
| Alkene Substrate | Activation Method | Key Intermediate | Nucleophile/Reagents | Product Type | Example Product | Reference |
|---|---|---|---|---|---|---|
| 1-Octene | Electrochemical (Anodic Oxidation of Thianthrene) | Dicationic Adduct | Benzylamine, Cs₂CO₃ | N-Alkyl Aziridine | 1-Benzyl-2-hexylaziridine | nih.gov |
| Propene | Electrochemical (Anodic Oxidation of Thianthrene) | Dicationic Adduct | (3,4-Dichlorophenyl)methanamine, Cs₂CO₃ | N-Alkyl Aziridine | 1-((3,4-Dichlorophenyl)methyl)-2-methylaziridine | nih.gov |
| Unactivated Alkenes | Electrochemical (Anodic Oxidation of Thianthrene) | Dicationic Adduct | Methylene Pronucleophiles | Cyclopropane | Substituted Cyclopropanes | wisc.edu |
| Terminal Alkenes | Electrochemical (Anodic Oxidation of Thianthrene) | Dicationic Adduct | Phthalimide Salts | Heterodifunctionalization | N-Substituted Phthalimides | researchgate.net |
The synthetic utility of dication pool chemistry originating from this compound is vast and continues to expand, offering innovative solutions for late-stage functionalization and the construction of complex molecular architectures. researchgate.netmpg.de
Interactions of Thianthrene 5 Oxide in Biological Systems
Thianthrene (B1682798) 5-oxide as a Probe for Oxygen-Transfer Reactions in Biological Processes
Thianthrene 5-oxide is a valuable probe for elucidating the mechanisms of oxygen-transfer reactions, which are fundamental to numerous biological functions, including drug metabolism and cellular signaling. smolecule.com The molecule's structure is key to its utility; it possesses both a sulfide (B99878) group and a sulfoxide (B87167) moiety. smolecule.comnih.gov This dual functionality allows it to differentiate between electrophilic and nucleophilic oxidants. smolecule.com Electrophilic oxidants preferentially attack the sulfide group, while nucleophilic oxidants react with the sulfoxide group. smolecule.comnih.gov
The oxidation of this compound can result in two different dioxide products: thianthrene-5,10-dioxide (a sulfoxide-sulfoxide) or thianthrene-5,5-dioxide (a sulfone). The preferential formation of one dioxide over the other provides insight into the electronic nature of the oxidizing agent. smolecule.com This diagnostic capability has proven crucial for understanding the mechanisms of various enzymes. smolecule.com Theoretical studies, including those using density functional theory (DFT), have been employed to further understand the chemical and stereoselectivity observed in these oxidation reactions. smolecule.comnih.gov However, it is important to note that the stereoisomers of thianthrene oxides can interconvert, which requires careful interpretation of stereoselectivity results. nih.gov
Investigation of Hemoprotein Oxidizing Species
Hemoproteins, a class of proteins containing a heme group, are central to many biological oxygen-transfer reactions. smolecule.com this compound has been instrumental in probing the nature of the oxidizing species generated by several key hemoproteins. smolecule.comnih.gov
Cytochrome P450: This superfamily of enzymes is crucial for the metabolism of a vast array of endogenous and exogenous compounds. mdpi.comresearchgate.net Studies have shown that cytochrome P450 oxidizes this compound primarily to the 5,10-dioxide, indicating an electrophilic oxidizing species. nih.gov The enzyme can further oxidize the 5,10-dioxide to the 5,5,10-trioxide, albeit slowly, and rapidly oxidizes the 5,5-dioxide to the trioxide. nih.gov This suggests that the oxidizing species of cytochrome P450 is not only electrophilic but also powerful. nih.gov The catalytic cycle of cytochrome P450 involves the formation of a highly reactive iron-oxo species that drives these oxidation reactions. mdpi.com
Chloroperoxidase: This enzyme also utilizes an electrophilic oxidizing species, as it converts this compound to the 5,10-dioxide. nih.govdntb.gov.ua However, unlike cytochrome P450, chloroperoxidase is very poor at further oxidizing the 5,10-dioxide to the trioxide, although it readily oxidizes the 5,5-dioxide. nih.gov This suggests that while the oxidizing species of chloroperoxidase is comparably electrophilic to that of cytochrome P450, it is less powerful. nih.gov
Hemoglobin: The interaction of this compound with hemoglobin in the presence of hydrogen peroxide (H2O2) reveals a more complex scenario. nih.gov This system produces both the 5,10-dioxide and the 5,5-dioxide, as well as the 5,5,10-trioxide. nih.gov The formation of the 5,10-dioxide points to a P450-like electrophilic oxidant, while the generation of the 5,5-dioxide suggests the involvement of a nucleophilic oxidant derived from the peroxide. nih.govresearchgate.net
Horseradish Peroxidase: In the presence of its typical co-substrate, H2O2, horseradish peroxidase does not cause detectable oxidation of this compound. nih.gov However, when dihydroxyfumaric acid (DHFA) replaces peroxide, exclusive formation of the 5,5-dioxide is observed, with the incorporated oxygen atom originating from molecular oxygen. nih.gov This indicates the involvement of a co-oxidizing species derived from DHFA. nih.gov
| Hemoprotein | Oxidizing Species Type | Primary Product from T-5-O | Further Oxidation Capability |
| Cytochrome P450 | Electrophilic & Powerful | 5,10-dioxide | Oxidizes both 5,10- and 5,5-dioxides to trioxide |
| Chloroperoxidase | Electrophilic | 5,10-dioxide | Poorly oxidizes 5,10-dioxide, readily oxidizes 5,5-dioxide |
| Hemoglobin (with H2O2) | Electrophilic & Nucleophilic | 5,10- and 5,5-dioxides | Forms 5,5,10-trioxide |
| Horseradish Peroxidase (with DHFA) | Nucleophilic (via co-oxidant) | 5,5-dioxide | Not specified |
Mechanism of Interaction with Biological Molecules
The fundamental mechanism of this compound's interaction with biological molecules, particularly oxidizing enzymes, is rooted in its dual reactivity. smolecule.com The sulfide sulfur is susceptible to electrophilic attack, leading to the formation of the 5,10-dioxide. smolecule.comnih.gov Conversely, the sulfoxide group is a target for nucleophilic oxidants, resulting in the 5,5-dioxide. smolecule.comnih.gov
The stereochemistry of the resulting 5,10-dioxides can also offer clues about the enzyme's active site. For instance, a significant difference in the cis:trans ratios of the 5,10-dioxides produced by cytochrome P450 (1.3:1) and chloroperoxidase (2.5:1) compared to hemoglobin (0.1:1) suggests that the active site of hemoglobin imposes severe geometric constraints on the electrophilic oxidation process. nih.gov
Furthermore, density-functional analysis has revealed that there is an area of charge depletion at the sulfoxide group of this compound. nih.gov The location of this area suggests that the attack by nucleophilic oxidants may be sterically hindered, which could lead to an overestimation of the electrophilicity of some oxidants. nih.gov
Pharmacological Relevance and Potential Therapeutic Applications
While much of the research on this compound has focused on its utility as a mechanistic probe, its interactions with biological systems suggest potential, albeit still largely unexplored, pharmacological relevance. The parent compound, thianthrene, has been noted for its claimed therapeutic use in treating dermal infections and its ability to interfere with enzyme and nucleic acid function. researchgate.netscilit.com
Derivatives of thianthrene are being investigated for their potential in drug development. ontosight.ai The unique chemical properties of thianthrene-based compounds, including their ability to undergo redox reactions, make them interesting candidates for interacting with various biological targets. ontosight.ai For instance, the synthesis of chiral sulfoxides, a class to which this compound belongs, is significant for creating enantiomerically pure compounds that have applications in pharmaceuticals. ontosight.aimdpi.com Research is ongoing to explore the therapeutic potential of thianthrene derivatives, which may exhibit a range of pharmacological activities.
Materials Science and Supramolecular Chemistry Involving Thianthrene 5 Oxide
Electronic Properties and Potential in Organic Electronics and Photonic Devices
The distinct electronic characteristics of thianthrene (B1682798) 5-oxide make it a promising candidate for applications in organic electronics and photonic devices. smolecule.com The introduction of the sulfoxide (B87167) group significantly alters the electronic landscape of the parent thianthrene molecule, influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. iau.ir This modification of the electronic structure is crucial for designing materials with specific charge transport and photophysical properties. iau.ir
Research has shown that thianthrene and its derivatives, including the 5-oxide, are attractive for use in organic semiconductors. iau.ir Their molecular structure allows for chemical modifications that can fine-tune their electronic properties, optimizing performance in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). iau.ir The ability to functionalize the thianthrene core provides a pathway to modulate the HOMO-LUMO gap, which in turn affects the material's reactivity and optical properties. iau.ir
Furthermore, π-extended thianthrenes have been developed, exhibiting unique optoelectronic and supramolecular properties. rsc.org For instance, derivatives have been designed that show thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. rsc.orggoogle.com Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the electronic transitions and energy levels of these molecules, providing insights that guide the design of new materials for electronic applications. rsc.org
Table 1: Calculated Electronic Properties of a Thianthrene Derivative
| Property | Value |
| HOMO Energy Level | -5.90 eV |
| LUMO Energy Level | -1.74 eV |
| Calculated Excitation Wavelength (λTD-DFT) | 347.21 nm |
| Experimental Longest Wavelength Absorption (λabs) | 331 nm |
| Data for dibenzothianthrene 3ca, a π-extended thianthrene derivative. rsc.org |
Modulation of Room Temperature Phosphorescence
The oxidation of thianthrene to its various oxides, including thianthrene 5-oxide (referred to as 1OTA in some studies), has been shown to be an effective strategy for modulating room temperature phosphorescence (RTP). chinesechemsoc.org RTP is a phenomenon where a material can emit light from its triplet excited state at room temperature, and controlling this emission is crucial for applications in sensing, imaging, and lighting.
Studies have demonstrated that by systematically increasing the degree of oxidation on the sulfur atoms of thianthrene, the RTP emission can be tuned. chinesechemsoc.org The introduction of an oxygen atom to form this compound leads to changes in the energy levels of the singlet (S₁) and triplet (T₁) states. chinesechemsoc.org As the degree of oxidation increases, both the S₁ and T₁ energy levels tend to rise, resulting in a blue-shift of both the fluorescence and phosphorescence emissions compared to the parent thianthrene molecule. chinesechemsoc.org
Interestingly, the partial oxidation to this compound can lead to a desirable balance between fluorescence and RTP. chinesechemsoc.org In some cases, this has enabled the achievement of single-molecule white-light emission by producing simultaneous ternary emissions from the lowest singlet state (S₁), the lowest triplet state (T₁), and a higher-lying triplet state (Tn). chinesechemsoc.org This work highlights the potential of using oxidation as a tool to engineer the excited-state properties of thianthrene-based materials for advanced optical applications. chinesechemsoc.org
Table 2: Photophysical Data for Thianthrene and its Oxides in Doped PMMA Film
| Compound | Fluorescence Peak (nm) |
| Thianthrene (TA) | 436 |
| This compound (1OTA) | 381 |
| Thianthrene 5,10-dioxide (2OTA) | 342 |
| A higher oxide (3OTA) | 352 |
| Thianthrene 5,5,10,10-tetraoxide (4OTA) | 300 |
| Data shows the blue-shift in fluorescence with increasing oxidation. chinesechemsoc.org |
Supramolecular Assemblies and Host-Guest Chemistry
This compound has proven to be a valuable component in the construction of supramolecular assemblies through non-covalent interactions, particularly halogen bonding. oup.com The sulfoxide group acts as an effective halogen bond acceptor, interacting with halogen bond donors to form well-defined co-crystals and other higher-order structures. oup.com
For example, this compound has been co-crystallized with 1,4-diiodotetrafluorobenzene, a strong halogen bond donor. oup.com X-ray crystallographic analysis of these co-crystals reveals a dominant C–I···O=S halogen bond, which serves as a robust supramolecular synthon for directing the assembly of the components. oup.com The ability of the sulfoxide oxygen to participate in these specific interactions makes this compound a useful building block for crystal engineering and the design of new solid-state materials.
Furthermore, the broader thianthrene framework is recognized for its utility in supramolecular and host-guest chemistry. rsc.org The bent shape of the neutral thianthrene molecule can change to a planar structure upon forming a radical cation, a reversible process that can be exploited in the design of dynamic molecular systems. rsc.org This redox behavior, coupled with the electron-rich nature of the sulfur atoms, makes thianthrene derivatives suitable for creating host molecules capable of binding guest species. rsc.org The development of π-extended thianthrenes has also opened up possibilities for creating complex architectures with cavities suitable for encapsulating guest molecules like fullerenes. rsc.org
Applications in Energy Storage (e.g., conjugated microporous polymers for supercapacitors)
While research on this compound itself in energy storage is limited, its fully oxidized analogue, thianthrene-5,5',10,10'-tetraoxide, has been successfully incorporated into conjugated microporous polymers (CMPs) for supercapacitor applications. acs.orgacs.org Supercapacitors are energy storage devices that offer high power density and long cycle life, and the development of advanced electrode materials is key to improving their performance. acs.orgacs.org
CMPs are a class of porous materials with extended π-conjugation, high surface area, and excellent stability, making them promising candidates for electrode materials. acs.orgacs.org The introduction of thianthrene-5,5',10,10'-tetraoxide into the polymer framework has been shown to enhance the charge storage capabilities of the resulting CMPs. mdpi.com The electron-deficient sulfone groups in the tetraoxide are believed to improve charge injection and transport within the polymer matrix. mdpi.com
In one study, a CMP incorporating a thianthrene-tetraoxide derivative (PyPh-BZ-DSU CMP) was synthesized and its electrochemical properties were evaluated. acs.org This material exhibited a high specific capacitance, which is a measure of its ability to store charge. acs.org The presence of electronegative sulfone (SO₂) groups was credited with enhancing electrostatic interactions and improving the wettability of the electrode, both of which contribute to better supercapacitor performance. acs.orgfigshare.com These findings suggest that thianthrene-based structures, particularly the oxidized forms, are a promising platform for the design of next-generation materials for energy storage. acs.orgacs.org
Table 3: Specific Capacitance of Thianthrene-Based Conjugated Microporous Polymers
| CMP Material | Specific Capacitance at 0.5 A g⁻¹ (F g⁻¹) |
| PyPh-BZ-Th CMP | 617 |
| PyPh-BZ-SU CMP | 538 |
| PyPh-BZ-DSU CMP | 596 |
| PyPh-BZ-DSU CMP contains the thianthrene-5,5',10,10'-tetraoxide moiety. acs.org |
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Routes for Thianthrene (B1682798) 5-oxide
The increasing demand for environmentally benign chemical processes is driving research towards greener methods for synthesizing key reagents like Thianthrene 5-oxide. Traditional oxidation methods for converting thianthrene to its 5-oxide often rely on stoichiometric oxidants and chlorinated solvents, which raise environmental concerns. Future research is focused on developing more sustainable alternatives that minimize waste and utilize eco-friendly reagents.
Key areas of development include:
Catalytic Oxidation with Green Oxidants: The use of catalytic systems with environmentally friendly oxidants such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) is a primary goal. nih.govnih.gov Iron nitrate (B79036) has been demonstrated as an effective catalyst for the aerobic oxidation of sulfides, offering a more sustainable approach. nih.gov
Photocatalysis and electrochemistry: Visible-light photocatalysis and electrochemical methods present promising avenues for the selective oxidation of sulfides to sulfoxides. nih.govnih.gov These techniques often operate under mild conditions and can utilize renewable energy sources.
Organocatalysis: The use of metal-free organocatalysts, such as 2,2,2-trifluoroacetophenone, with hydrogen peroxide offers a cost-effective and environmentally friendly method for sulfide (B99878) oxidation. mdpi.com
Benign Solvent Systems: Replacing hazardous solvents with greener alternatives like water, ethanol, or performing reactions under solvent-free conditions is a critical aspect of sustainable synthesis. nih.govsemanticscholar.org
The table below summarizes some emerging green and sustainable approaches for the synthesis of sulfoxides, which are applicable to the production of this compound.
| Method | Oxidant | Catalyst | Solvent | Key Advantages |
| Catalytic Aerobic Oxidation | Oxygen (O₂) or Air | Iron(III) nitrate nonahydrate | Eco-friendly solvents | Green oxidant, mild conditions |
| Photocatalysis | Oxygen (O₂) | Organic dyes | Green solvents (e.g., ethanol, water) | Utilizes visible light, sustainable |
| Electrochemistry | Traceless electrons | - | Acetone/water | Avoids chemical oxidants, high selectivity |
| Organocatalysis | Hydrogen peroxide (H₂O₂) | 2,2,2-Trifluoroacetophenone | Aqueous buffer | Metal-free, cost-effective |
Exploration of Novel Catalytic Systems for this compound Mediated Reactions
This compound serves as a precursor to aryl thianthrenium salts, which are versatile intermediates for a wide range of cross-coupling reactions. While palladium and photoredox catalysis have been instrumental in developing the chemistry of these salts, the exploration of novel catalytic systems is a vibrant area of research. acs.org The goal is to enhance reaction efficiency, expand the substrate scope, and develop more cost-effective and sustainable catalytic processes.
Future directions in this area include:
Earth-Abundant Metal Catalysis: Investigating the use of catalysts based on earth-abundant and less toxic metals like nickel, copper, and iron as alternatives to palladium is a key objective. Nickel-catalyzed halogenation of arylthianthrenium salts has already shown promise. nih.gov
Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis with photoredox or enzymatic catalysis, could enable novel transformations that are not achievable with a single catalyst.
Organocatalysis: Developing metal-free catalytic systems for the functionalization of aryl thianthrenium salts would be a significant step towards more sustainable chemical synthesis.
Ligand Design: The design and synthesis of novel ligands for transition metal catalysts can fine-tune their reactivity and selectivity in reactions involving thianthrenium salts, leading to improved yields and broader functional group tolerance.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. In the context of this compound chemistry, advanced computational modeling is poised to play an even more significant role in guiding experimental efforts and accelerating discovery.
Key areas of focus for computational modeling include:
Mechanism Elucidation: Density Functional Theory (DFT) calculations have been crucial in understanding the mechanism of C-H thianthrenation, revealing the nature of the reactive species and the origins of the high para-selectivity. researchgate.netnih.govmdpi.comresearchgate.net Future studies will likely focus on more complex systems and reactions to provide deeper mechanistic insights.
Predicting Selectivity: Developing predictive models for the regioselectivity of C-H functionalization on complex molecules would be a major breakthrough. This could involve the use of machine learning algorithms trained on experimental and computational data to predict the most likely site of reaction.
Designing Novel Reagents and Catalysts: Computational screening can be used to design new thianthrene-based reagents with tailored electronic properties for specific applications. Similarly, in silico design of catalysts can help identify promising candidates for novel transformations of aryl thianthrenium salts.
Understanding Electronic Properties: Computational methods are essential for predicting the electronic and photophysical properties of new materials derived from this compound, aiding in the design of molecules with specific optoelectronic characteristics. researchgate.net
Expansion of C-H Functionalization Scope and Selectivity
The thianthrenation of arenes, initiated by this compound, is renowned for its exceptional para-selectivity, a feature that sets it apart from many other electrophilic aromatic substitution reactions. acs.orgnih.govnih.gov A major thrust of future research will be to further expand the scope of this powerful C-H functionalization method and to gain even greater control over its selectivity.
Emerging trends in this area are:
Functionalization of Heterocycles: While the functionalization of simple arenes is well-established, extending the methodology to a wider range of heterocyclic compounds is an ongoing challenge and a significant area for future work.
Late-Stage Functionalization of Complex Molecules: Applying the thianthrenation reaction to the late-stage functionalization of complex molecules, such as pharmaceuticals and natural products, is a key goal. nih.govnih.gov This allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.
Ortho- and Meta-Selective Functionalization: While para-selectivity is a hallmark of thianthrenation, developing strategies to achieve selective functionalization at the ortho and meta positions would dramatically increase the synthetic utility of this methodology. This might be achieved through the use of directing groups or by modifying the reaction conditions.
Functionalization of C(sp³)-H Bonds: Extending the concept of thianthrene-mediated functionalization from C(sp²)-H bonds to the more challenging C(sp³)-H bonds would be a significant advancement.
The table below showcases the high para-selectivity of the thianthrenation reaction for various substituted arenes.
| Substrate | Product | p:o ratio | p:m ratio |
| Ethylbenzene | p-Thianthrenium salt | >500:1 | >200:1 |
| Fluorobenzene | p-Thianthrenium salt | >99:1 | - |
Further Investigation into Biological and Pharmacological Activities
The ability of this compound to facilitate the late-stage functionalization of complex molecules makes it a valuable tool for medicinal chemistry and drug discovery. researchgate.net By introducing the thianthrene moiety, which can then be converted into a variety of other functional groups, chemists can rapidly generate libraries of compounds for biological screening. However, the biological and pharmacological activities of thianthrene-containing compounds themselves remain a relatively underexplored area.
Future research in this domain will likely focus on:
Systematic Screening of Derivatives: A systematic evaluation of the biological activities of a diverse range of thianthrene derivatives is needed. This could include screening for antimicrobial, antifungal, anticancer, and enzyme inhibitory activities.
Antimicrobial Potential: Recent studies have shown that silver(I) complexes incorporating thianthrene exhibit significant antimicrobial activity against various bacterial and Candida species, suggesting that the thianthrene scaffold may be a promising starting point for the development of new antimicrobial agents. mdpi.comresearchgate.net
Cytotoxicity and Anticancer Activity: The cytotoxicity of novel thianthrene derivatives against various cancer cell lines should be investigated. The ability to easily modify the substitution pattern on the aromatic rings through C-H functionalization provides a powerful platform for optimizing anticancer activity.
Enzyme Inhibition: Thianthrene-containing molecules could be designed and synthesized as potential inhibitors of specific enzymes involved in disease pathways. mdpi.comsemanticscholar.org
Structure-Activity Relationship (SAR) Studies: The data generated from biological screening will be crucial for establishing SARs, which will guide the design of more potent and selective therapeutic agents.
Design of New Materials with Tailored Optoelectronic Properties
The unique electronic and photophysical properties of the thianthrene core make it an attractive building block for the design of novel organic materials with applications in electronics and photonics. acs.org The ease of functionalization enabled by this compound provides a powerful tool for tuning these properties.
Emerging trends in materials science involving thianthrene derivatives include:
Organic Light-Emitting Diodes (OLEDs): Thianthrene derivatives, particularly those with tailored substituents, are being explored as emitters in OLEDs. The rigid, bent structure of the thianthrene core can be advantageous in achieving high photoluminescence quantum yields.
Organic Photovoltaics (OPVs): Thianthrene-based molecules are being investigated as non-fullerene acceptors in OPVs. The ability to modify the electronic properties of the thianthrene core is crucial for optimizing the performance of these devices.
Redox Flow Batteries: Thianthrene-based molecules exhibit reversible redox behavior, making them promising candidates for use as electrolytes in organic redox flow batteries for large-scale energy storage. researchgate.netsemanticscholar.org
Conjugated Microporous Polymers (CMPs): Incorporating thianthrene units into CMPs can enhance their electrochemical performance for applications in energy storage, such as supercapacitors.
The table below highlights some of the potential applications of thianthrene-based materials.
| Application Area | Material Type | Key Properties |
| Organic Electronics | OLEDs, OPVs | Tunable electronic properties, high photoluminescence |
| Energy Storage | Redox Flow Batteries, Supercapacitors | Reversible redox behavior, high stability |
| Luminescent Materials | White Light Emitters | Efficient fluorescence and room temperature phosphorescence |
Application of this compound in Flow Chemistry and Microreactor Technology
Flow chemistry and microreactor technology offer numerous advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and easier scalability. The application of these technologies to this compound chemistry is an emerging trend that promises to make these powerful synthetic methods more efficient and accessible.
Future research in this area will likely involve:
Continuous Synthesis of this compound: Developing a continuous flow process for the oxidation of thianthrene to this compound would enable the on-demand production of this key reagent, improving safety and reducing the need for storage.
Flow-Based C-H Functionalization: Performing the thianthrenation reaction in a microreactor could offer precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to improved yields and selectivities.
Telescoped Reactions: Integrating the synthesis of aryl thianthrenium salts with their subsequent functionalization in a continuous flow setup would streamline the synthesis of complex molecules and minimize purification steps.
Automated Synthesis: Combining flow chemistry with robotic automation could enable the high-throughput synthesis of libraries of thianthrene derivatives for applications in drug discovery and materials science.
Q & A
Q. What are the established protocols for synthesizing Thianthrene 5-oxide in laboratory settings?
this compound can be synthesized via the reaction of thianthrene perchlorate with sodium nitrite in nitromethane, yielding >90% product. Key steps include:
- Dissolving thianthrene perchlorate in nitromethane under controlled humidity.
- Adding sodium nitrite stoichiometrically to initiate oxygen transfer.
- Purifying the product via recrystallization or chromatography. Isotopic labeling (e.g., -nitrite) confirms the oxygen source in the sulfoxide group .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- NMR spectroscopy : NMR peaks (e.g., 102.30 ppm for dimethyldioxirane adducts) validate electronic environments .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 260.08318 for biotin sulfoxide analogs) confirm molecular weight .
- Elemental analysis : Carbon, hydrogen, and sulfur percentages verify stoichiometry.
- HPLC : Assess purity (>95% recommended for mechanistic studies) .
Q. What safety protocols are essential when handling this compound in oxidative environments?
- Conduct reactions in a fume hood to avoid inhalation of toxic vapors (e.g., nitric oxide byproducts).
- Use PPE (gloves, goggles) to prevent skin/eye contact.
- In case of exposure, move to fresh air immediately and consult a physician, referencing the SDS for first-aid guidelines .
Advanced Research Questions
Q. How does this compound serve as a mechanistic probe in studying oxygen-transfer reactions?
this compound distinguishes nucleophilic vs. electrophilic oxygen-transfer agents:
- Nucleophilic agents (e.g., dimethyldioxirane) preferentially oxidize the sulfoxide sulfur to sulfone (SSO) .
- Electrophilic agents (e.g., MoOHMPT) target thioether sulfur, forming disulfoxides (SOSO). Kinetic studies using isotopic labeling and competitive oxidation with thioethers (e.g., thianthrene) clarify reaction pathways .
Q. What computational methods validate the experimental spectral data of this compound derivatives?
- Ab initio calculations : Predict NMR shifts (e.g., 102.30 ppm for dimethyldioxirane) with <2% deviation from experimental values .
- DFT studies : Model transition states in oxygen-transfer reactions to explain regioselectivity.
- Molecular dynamics : Simulate solvent effects on reaction kinetics (e.g., nitromethane vs. acetonitrile) .
Q. How can contradictory kinetic data in this compound oxidation studies be resolved?
- Error analysis : Quantify uncertainties from instrument calibration (e.g., GC-MS retention time variability) .
- Controlled replication : Repeat experiments under inert atmospheres to exclude moisture/O interference.
- Comparative studies : Use alternative probes (e.g., phenothiazine derivatives) to isolate electronic vs. steric effects .
Q. What strategies optimize the use of this compound in biodesulfurization research?
- Microbial assays : Screen Rhodococcus strains for enzymatic desulfurization activity using this compound as a substrate.
- Metabolite profiling : LC-MS identifies sulfone derivatives, confirming enzymatic specificity .
- Protein analysis : SDS-PAGE compares dsz enzyme expression in induced vs. uninduced bacterial cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
